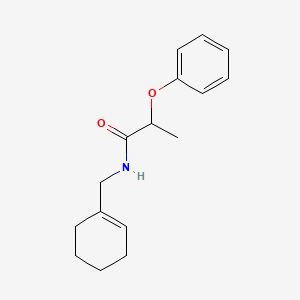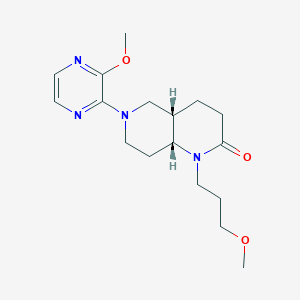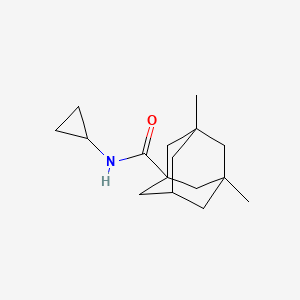
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays an important role in synaptic plasticity and learning and memory processes.
科学研究应用
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been shown to exert neuroprotective effects by blocking the NMDA receptor-mediated excitotoxicity, which is a pathological process that leads to neuronal damage and death. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has also been found to enhance synaptic plasticity and improve learning and memory processes in animal models.
作用机制
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide acts as a selective antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. By blocking the NMDA receptor-mediated excitotoxicity, N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide can reduce neuronal damage and death and exert neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been found to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and gene expression. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been shown to enhance the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognition. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth.
实验室实验的优点和局限性
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its well-established synthesis method, and its ability to cross the blood-brain barrier. However, N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide, including its potential therapeutic applications in neurological and psychiatric disorders, its mechanism of action at the molecular level, and its interactions with other neurotransmitter systems. Further studies are needed to determine the optimal dosages and administration routes of N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide for different therapeutic indications, as well as its potential side effects and drug interactions. Additionally, the development of novel N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective and safer NMDA receptor antagonists for clinical use.
合成方法
The synthesis of N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide involves the reaction of 2-phenoxypropanoic acid with cyclohexenylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide in high yield and purity.
属性
IUPAC Name |
N-(cyclohexen-1-ylmethyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-13(19-15-10-6-3-7-11-15)16(18)17-12-14-8-4-2-5-9-14/h3,6-8,10-11,13H,2,4-5,9,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXKLHLCIXHEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CCCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5439619.png)
![2-{4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5439629.png)

![1-[(2-methylphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5439640.png)

![4-{4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5439643.png)
![N-[2-(4-chlorophenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5439647.png)
![8-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5439655.png)
![N-[4-(allyloxy)-3-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5439664.png)
![2-hydroxy-3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5439674.png)
![1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5439680.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5439696.png)
![N-(4-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5439703.png)
![1-[3-({3-[(3-hydroxyazetidin-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5439709.png)